3,5,6,8-Tetrachloroacenaphthene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

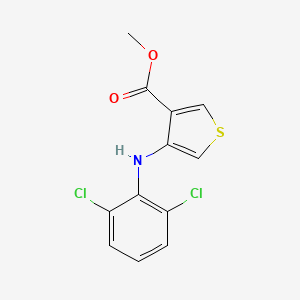

3,5,6,8-Tetrachloroacenaphthene is a chemical compound with the molecular formula C12H6Cl4 . It is used in various biochemical research .

Molecular Structure Analysis

The molecular structure of 3,5,6,8-Tetrachloroacenaphthene consists of 12 carbon atoms ©, 6 hydrogen atoms (H), and 4 chlorine atoms (Cl). The molecular weight is 291.99 .科学的研究の応用

Organic Semiconductors Research into the synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers explores the potential application of similar chlorinated compounds in organic semiconductors. These oligomers are evaluated for their solubility, molecular structure, and potential as p-channel organic semiconductors, indicating the role of such materials in advancing organic electronics and optoelectronic devices (Kashiki et al., 2011).

Organic Synthesis Another application is demonstrated by the study of Naphthalene-1,8-diylbis(diphenylmethylium), which showcases the synthesis of 1,1,2,2-tetraphenylacenaphthene through unique electron-transfer reduction behavior. This process highlights the use of chlorinated compounds in organic synthesis, particularly in the oxidative self-coupling of N,N-dialkylanilines, offering insights into novel methodologies for synthesizing complex organic molecules (Saitoh et al., 2006).

Polymer Solar Cells The synthesis of hyperbranched polythiophenes containing tetrachloroperylene bisimide as a bridging moiety for polymer solar cells emphasizes the exploration of chlorinated compounds in the development of new materials for solar energy conversion. These studies focus on the thermal, electrochemical, and opto-electrical properties of derivatives, aiming to enhance the efficiency and stability of polymer solar cells (Yang et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 3,5,6,8-Tetrachloroacenaphthene can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": ["Naphthalene", "Chlorine gas", "Sulfuric acid", "Nitric acid", "Acetic anhydride", "Acetic acid", "Sodium hydroxide", "Benzene"], "Reaction": [ "Step 1: Nitration of naphthalene using a mixture of nitric and sulfuric acid to obtain 1-nitronaphthalene", "Step 2: Halogenation of 1-nitronaphthalene using chlorine gas to obtain 1,5-dichloro-3-nitronaphthalene", "Step 3: Reduction of 1,5-dichloro-3-nitronaphthalene using sodium hydroxide to obtain 1,5-dichloro-3-aminonaphthalene", "Step 4: Acetylation of 1,5-dichloro-3-aminonaphthalene using acetic anhydride to obtain 1,5-dichloro-3-acetylamidonaphthalene", "Step 5: Diazotization of 1,5-dichloro-3-acetylamidonaphthalene using nitric acid and sodium nitrite to obtain 1,5-dichloro-3-diazoamidonaphthalene", "Step 6: Coupling of 1,5-dichloro-3-diazoamidonaphthalene with benzene using copper powder as a catalyst to obtain 3,5,6,8-Tetrachloroacenaphthene" ] } | |

CAS番号 |

100125-35-7 |

製品名 |

3,5,6,8-Tetrachloroacenaphthene |

分子式 |

C12H6Cl4 |

分子量 |

291.98 |

IUPAC名 |

3,5,6,8-tetrachloro-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C12H6Cl4/c13-7-3-9(15)12-10(16)4-8(14)6-2-1-5(7)11(6)12/h3-4H,1-2H2 |

InChIキー |

RXLQNWOUJAYRDM-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=C(C3=C2C1=C(C=C3Cl)Cl)Cl)Cl |

同義語 |

3,5,6,8-Tetrachloro-1,2-dihydroacenaphthylene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[(2S,4R)-4-[(4-methyl-5-isoquinolinyl)sulfonylamino]-2-pyrrolidinyl]methyl]acetamide](/img/structure/B590517.png)

![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)